molecular formula C14H17NO3S B2991665 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide CAS No. 2034343-77-4

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide

Cat. No.: B2991665
CAS No.: 2034343-77-4
M. Wt: 279.35
InChI Key: UCOQUYNXHHUSSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Synthesis : The compound has been used in the regiocontrolled synthesis of γ-hydroxybutenolides, which are important in organic chemistry. This process involves photooxygenation of 2-thiophenyl-substituted furans, leading to a rapid and quantitative synthesis with the carbonyl group in butenolide holding the position of the thiophenyl moiety in reacting furans (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

  • Photoinduced Direct Oxidative Annulation : This compound plays a role in the photoinduced direct oxidative annulation process. This technique facilitates the creation of highly functionalized polyheterocyclic compounds, leveraging the phenomenon of excited-state intramolecular proton transfer (Zhang et al., 2017).

  • Preparation of 3-Substituted Furans : It is used in the preparation of 3-substituted furans, starting from ethyl 4,4-dimethoxy-2-(phenylthio)butyrate and 3-tosylpropanal ethylene acetal, yielding various 3-substituted furans including dendrolasin (Inomata, Aoyama, & Kotake, 1978).

Pharmaceutical and Biological Research

  • Synthesis of Antimitotic Agents : It has been involved in the synthesis of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, which are active in several biological systems and are antimitotic agents (Temple & Rener, 1992).

  • Enzymatic Synthesis of Biobased Polyesters : This compound is significant in the enzymatic synthesis of biobased polyesters, particularly in polymerizing with various diacid ethyl esters. This application is critical for developing novel biobased materials (Jiang et al., 2014).

  • Chemoselective Acetylation in Drug Synthesis : It's involved in the chemoselective acetylation of 2-aminophenol, an essential step in the natural synthesis of antimalarial drugs. This process utilizes specific acyl donors for selective reactions (Magadum & Yadav, 2018).

Energy and Material Science

  • Dye-Sensitized Solar Cells : This compound has applications in the field of renewable energy, particularly in enhancing the efficiency of dye-sensitized solar cells. Phenothiazine derivatives with various conjugated linkers, including furan, are synthesized for this purpose, showing a significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-2-3-14(17)15-8-11(16)13-5-4-12(18-13)10-6-7-19-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQUYNXHHUSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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